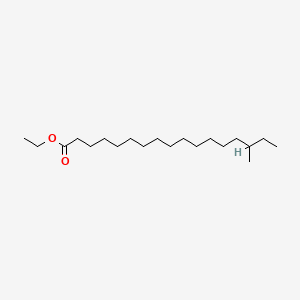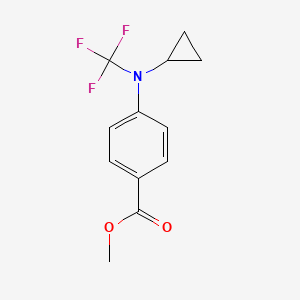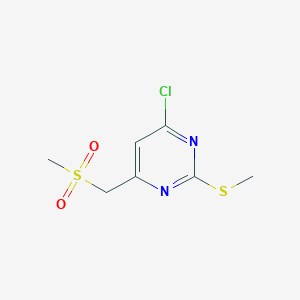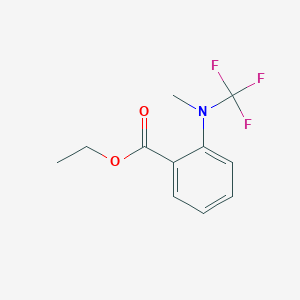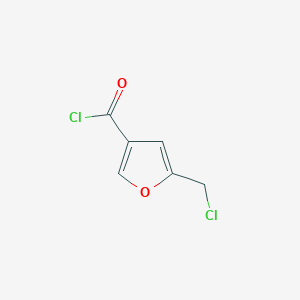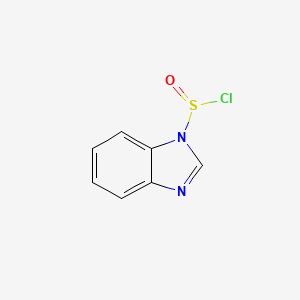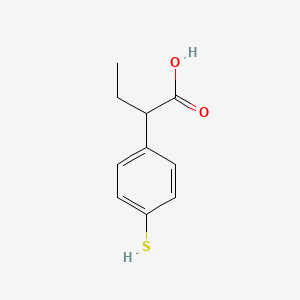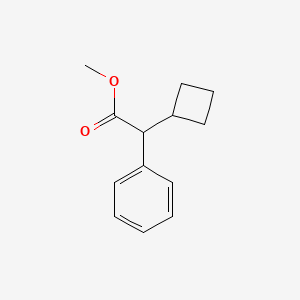
Methyl cyclobutylphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyclobutyl-2-phenylacetate is an organic compound that belongs to the class of esters It features a cyclobutyl group and a phenyl group attached to the second carbon of the acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclobutyl-2-phenylacetate can be achieved through several methods. One common approach involves the esterification of 2-cyclobutyl-2-phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Grignard reagent. In this approach, phenylmagnesium bromide is reacted with cyclobutanone to form 2-cyclobutyl-2-phenylpropan-1-ol, which is then oxidized to the corresponding carboxylic acid. The final step involves esterification with methanol to yield methyl 2-cyclobutyl-2-phenylacetate.
Industrial Production Methods
Industrial production of methyl 2-cyclobutyl-2-phenylacetate typically involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyclobutyl-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2-cyclobutyl-2-phenylacetic acid.
Reduction: 2-cyclobutyl-2-phenylpropan-1-ol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-cyclobutyl-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-cyclobutyl-2-phenylacetate involves its interaction with various molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may then interact with biological targets. The cyclobutyl and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Methyl 2-cyclobutyl-2-phenylacetate can be compared with other esters that have similar structural features:
Methyl 2-cyclopropyl-2-phenylacetate: This compound has a cyclopropyl group instead of a cyclobutyl group, resulting in different steric and electronic properties.
Methyl 2-cyclopentyl-2-phenylacetate: The presence of a cyclopentyl group introduces additional ring strain and affects the compound’s reactivity.
Methyl 2-phenylacetate: Lacks the cycloalkyl group, making it less sterically hindered and more reactive in certain reactions.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
methyl 2-cyclobutyl-2-phenylacetate |
InChI |
InChI=1S/C13H16O2/c1-15-13(14)12(11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3 |
Clé InChI |
RQOONMFMFWKRHG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1CCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


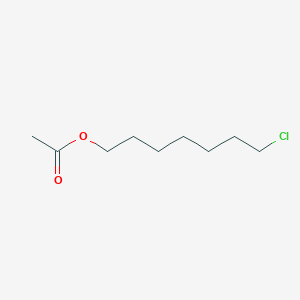
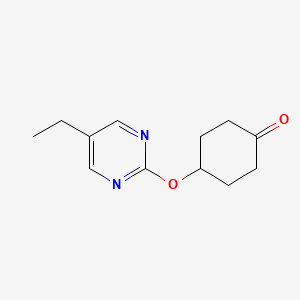

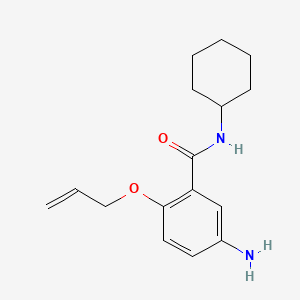
![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)
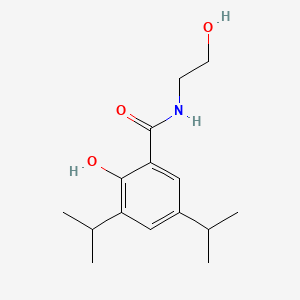
![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
